2,2,2-Trichloroethylene platinum(II)

Catalog No.
S588856
CAS No.
16405-35-9
M.F
C2H6Cl3KOPt
M. Wt
386.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trichloroethylene platinum(II)

CAS Number

16405-35-9

Product Name

2,2,2-Trichloroethylene platinum(II)

IUPAC Name

potassium;ethene;platinum(2+);trichloride;hydrate

Molecular Formula

C2H6Cl3KOPt

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C2H4.3ClH.K.H2O.Pt/c1-2;;;;;;/h1-2H2;3*1H;;1H2;/q;;;;+1;;+2/p-3

InChI Key

DCEGWIMEFFONKJ-UHFFFAOYSA-K

SMILES

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2]

Synonyms

2,2,2-TCE-platinum, 2,2,2-trichloroethylene platinum(II)

Canonical SMILES

C=C.O.[Cl-].[Cl-].[Cl-].[K+].[Pt+2]

Synthesis and Characterization:

,2,2-Trichloroethylene platinum(II) is a coordination complex synthesized by reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with 2,2,2-trichloroethylene (C₂HCl₃) in a suitable solvent, typically acetonitrile (CH₃CN). The resulting product is often characterized using various techniques, including:

  • Nuclear magnetic resonance (NMR) spectroscopy: This method helps determine the molecular structure by identifying the types and positions of atoms within the molecule.
  • Infrared (IR) spectroscopy: This technique provides information about the functional groups present in the molecule by analyzing the vibrational frequencies of its bonds.

Potential Applications:

Research suggests that 2,2,2-trichloroethylene platinum(II) might hold potential in several areas, although further investigation is needed:

  • Catalysis: Studies indicate the compound's ability to act as a catalyst for various organic reactions, such as the hydrogenation of alkenes and the dehydrogenation of alkanes.
  • Material Science: Research explores the potential application of 2,2,2-trichloroethylene platinum(II) in the development of new materials with specific electrical or optical properties. However, specific applications are yet to be established.

2,2,2-Trichloroethylene platinum(II), also known as potassium trichloro(ethylene)platinate(II) hydrate, is a transition metal alkene complex with the chemical formula C2H6Cl3KOPt\text{C}_2\text{H}_6\text{Cl}_3\text{KOPt} and a CAS number of 16405-35-9. This compound is characterized by its unique structure, where platinum is coordinated to a trichloroethylene ligand. It is commonly referred to as Zeise's salt, a name derived from its historical significance in organometallic chemistry. The compound has a molecular weight of approximately 386.604 g/mol and exists in solid form, typically appearing as yellow crystals .

But lacks the unique alkene interaction.Tris(triphenylphosphine) Platinum(II)[Pt(PPh₃)₃]Cl₂A more complex coordination compound that features triphenylphosphine ligands instead of an alkene; used primarily in catalysis but different in ligand type and sterics.

The uniqueness of 2,2,2-trichloroethylene platinum(II) lies in its specific coordination to an alkene ligand (trichloroethylene), which influences its reactivity and potential applications compared to other platinum complexes .

Synthesis of 2,2,2-trichloroethylene platinum(II) typically involves the reaction of platinum(II) chloride with trichloroethylene in the presence of potassium salts. The general synthesis can be represented as follows:

  • Formation of Platinum Complex:
    PtCl2+C2H3Cl3+K+K[C2H3PtCl3]+HCl\text{PtCl}_2+\text{C}_2\text{H}_3\text{Cl}_3+\text{K}^+\rightarrow \text{K}[\text{C}_2\text{H}_3\text{PtCl}_3]+\text{HCl}

This reaction produces the desired complex along with hydrochloric acid as a byproduct. The product can then be purified through recrystallization techniques to obtain high-purity samples suitable for further studies .

The primary applications of 2,2,2-trichloroethylene platinum(II) lie within the fields of catalysis and materials science. It serves as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage. Moreover, its unique properties make it valuable in the development of new materials and in research involving organometallic chemistry .

Interaction studies involving 2,2,2-trichloroethylene platinum(II) often focus on its behavior in biological systems and its reactivity with other chemical species. These studies help elucidate how this compound interacts with biomolecules such as proteins and nucleic acids. Understanding these interactions is crucial for assessing its potential as a therapeutic agent and for exploring its environmental impact .

Several compounds share structural or functional similarities with 2,2,2-trichloroethylene platinum(II). Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
Zeise's SaltK[(C₂H₄)PtCl₃]The original term for potassium trichloro(ethylene)platinate(II); used historically in organometallic chemistry.
Platinum(II) ChloridePtCl₂A simpler platinum complex without alkene coordination; widely used in various

The discovery of 2,2,2-trichloroethylene platinum(II) is rooted in the 19th-century breakthroughs of William Christopher Zeise, who synthesized the first organometallic compound, Zeise’s salt (K[PtCl₃(C₂H₄)]·H₂O), in 1827. While Zeise’s salt utilized ethylene as the olefin ligand, the substitution of ethylene with trichloroethylene emerged later as chemists explored ligand modifications to tune reactivity. The trichloroethylene variant was first reported in the mid-20th century, with its synthesis detailed in studies leveraging potassium tetrachloroplatinate(II) (K₂PtCl₄) and trichloroethylene in acetonitrile.

Key Historical Milestones:

  • 1830: Zeise’s synthesis of ethylene-platinum complexes.
  • 1868: Birnbaum’s confirmation of Zeise’s work, validating ethylene coordination.
  • 1937: Structural characterization of trichloroethylene-platinum complexes by Chernyaev and Gel'man.
  • 1980s–Present: Applications in catalysis and materials science.

Relationship to Zeise’s Salt

2,2,2-Trichloroethylene platinum(II) shares a structural kinship with Zeise’s salt but differs in ligand composition and electronic effects:

PropertyZeise’s Salt2,2,2-Trichloroethylene Platinum(II)
LigandEthylene (C₂H₄)Trichloroethylene (C₂HCl₃)
FormulaK[PtCl₃(C₂H₄)]·H₂OK[PtCl₃(C₂HCl₃)]·H₂O
GeometrySquare planarDistorted square planar
Electronic Effectsπ-backbonding from Pt to C=CEnhanced σ-donor/π-acceptor due to Cl substituents

The trichloroethylene ligand’s electron-withdrawing chlorine atoms increase the ligand’s σ-donor strength while reducing π-backbonding, altering redox properties and catalytic activity compared to Zeise’s salt.

Evolution of Platinum-Olefin Complex Chemistry

The development of platinum-olefin complexes progressed through three phases:

  • Early Explorations (1827–1900):

    • Zeise’s salt challenged classical valence theory, prompting debates about metal-alkene bonding.
    • Werner’s coordination theory (1893) provided a framework for understanding square planar geometries.
  • Structural Elucidation (1900–1950):

    • X-ray crystallography confirmed the η²-bonding mode of ethylene in Zeise’s salt.
    • Synthesis of substituted ethylene complexes, including trichloroethylene derivatives.
  • Modern Applications (1950–Present):

    • Role in homogeneous catalysis (e.g., hydrogenation, hydroformylation).
    • Anticancer drug development (e.g., cisplatin analogs).

Significance in Organometallic Chemistry Development

2,2,2-Trichloroethylene platinum(II) exemplifies key principles in organometallic chemistry:

  • Ligand Effects: Chlorine substituents modulate electron density at the platinum center, influencing reaction pathways.
  • Catalytic Versatility: Used in C–C coupling and oxidation reactions due to stabilized transition states.
  • Materials Science: Functionalization of polymers and metal-organic frameworks (MOFs).

Dates

Modify: 2023-08-15

Explore Compound Types